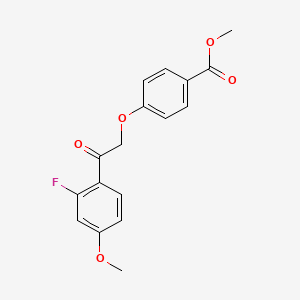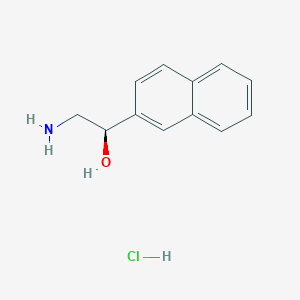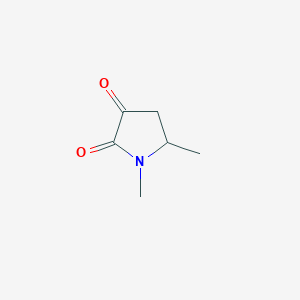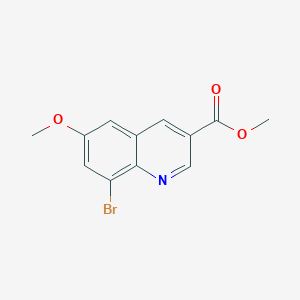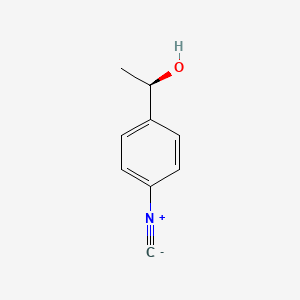
(R)-1-(4-Isocyanophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-Isocyanophenyl)ethanol is a chiral compound characterized by the presence of an isocyanophenyl group attached to an ethanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Isocyanophenyl)ethanol typically involves the reaction of 4-isocyanobenzaldehyde with a chiral reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the process may be catalyzed by a chiral catalyst to ensure the production of the ®-enantiomer.
Industrial Production Methods: In an industrial setting, the production of ®-1-(4-Isocyanophenyl)ethanol may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Types of Reactions:
Oxidation: ®-1-(4-Isocyanophenyl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution could produce various ethers or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: ®-1-(4-Isocyanophenyl)ethanol is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and pharmaceuticals.
Biology: In biological research, this compound may be used to study enzyme interactions and chiral recognition processes.
Industry: Industrially, ®-1-(4-Isocyanophenyl)ethanol can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-(4-Isocyanophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanophenyl group may facilitate binding to active sites, while the chiral center can influence the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
- (S)-1-(4-Isocyanophenyl)ethanol
- 1-(4-Isocyanophenyl)propanol
- 1-(4-Isocyanophenyl)butanol
Uniqueness: ®-1-(4-Isocyanophenyl)ethanol is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomers and analogs.
This structure provides a comprehensive overview of ®-1-(4-Isocyanophenyl)ethanol. For detailed and specific information, consulting scientific literature and research articles is recommended.
Eigenschaften
Molekularformel |
C9H9NO |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(1R)-1-(4-isocyanophenyl)ethanol |
InChI |
InChI=1S/C9H9NO/c1-7(11)8-3-5-9(10-2)6-4-8/h3-7,11H,1H3/t7-/m1/s1 |
InChI-Schlüssel |
YSSMDVVEXUBIRC-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)[N+]#[C-])O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)[N+]#[C-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





